N-Piperonylacetoacetamide

Description

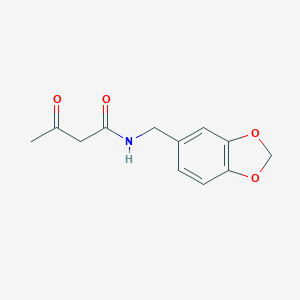

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)4-12(15)13-6-9-2-3-10-11(5-9)17-7-16-10/h2-3,5H,4,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOBCCBHRGNWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294437 | |

| Record name | n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-35-9 | |

| Record name | NSC96630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperonylacetoacetamide and Its Analogues

Strategic Approaches to N-Piperonylacetoacetamide Core Synthesis

The fundamental approach to synthesizing the this compound core involves the formation of an amide bond between a piperonyl precursor and an acetoacetyl moiety. Various strategic pathways have been developed for the synthesis of N-acetoacetamide derivatives, which can be adapted for the specific synthesis of this compound.

Traditional Synthetic Pathways for N-Acetoacetamide Derivatives

Historically, the synthesis of N-acetoacetamide derivatives has been achieved through several reliable methods, primarily involving the acylation of primary or secondary amines. The most common acylating agents for introducing the acetoacetyl group are diketene (B1670635) and ethyl acetoacetate (B1235776).

The reaction of an amine with diketene is a widely used, efficient, and often high-yielding method for the preparation of N-acetoacetamides. Diketene is a highly reactive reagent that readily undergoes nucleophilic attack by the amine at the carbonyl group of the β-lactone ring, leading to ring-opening and the formation of the corresponding N-acetoacetamide. This reaction is typically carried out in an inert solvent, and the conditions can be controlled to manage the exothermic nature of the reaction.

Alternatively, ethyl acetoacetate can be used as the acetoacetylating agent. This method involves the aminolysis of the ester. The reaction between an amine and ethyl acetoacetate typically requires heating to drive the reaction towards the formation of the amide and ethanol (B145695) as a byproduct. While generally less reactive than diketene, ethyl acetoacetate offers an alternative pathway that can be advantageous in certain synthetic contexts. A plausible mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Another traditional approach is the use of acetoacetyl chloride , which is a highly reactive acylating agent. The reaction with an amine is rapid and often proceeds at low temperatures. However, this method generates hydrogen chloride as a byproduct, which must be neutralized with a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Introduction of Piperonyl Moiety in Amide Synthesis

The introduction of the piperonyl moiety into the N-acetoacetamide structure is achieved by using piperonylamine (B131076) (also known as 3,4-methylenedioxybenzylamine) as the amine precursor. Piperonylamine, with its primary amine functionality, readily participates in amide bond formation with suitable acetoacetylating agents.

The synthesis of amides from piperonylamine has been demonstrated in the literature. For instance, the synthesis of N-Piperonylbutyramide has been reported, showcasing the reactivity of piperonylamine in standard amidation reactions. This provides a strong precedent for the successful synthesis of this compound. The piperonyl group, being relatively stable and non-reactive under standard amidation conditions, is well-tolerated in these synthetic transformations.

Multi-Step Synthesis Design for this compound

A logical multi-step synthesis for this compound would commence with commercially available starting materials and proceed through well-established reaction pathways. A representative synthetic design is outlined below:

Step 1: Preparation of Piperonylamine (if not commercially available) Piperonylamine can be synthesized from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) via reductive amination. This process typically involves the reaction of piperonal with ammonia (B1221849) or an ammonia source to form an imine, which is then reduced in situ to the corresponding primary amine.

Step 2: Acetoacetylation of Piperonylamine The prepared or commercially sourced piperonylamine is then subjected to acetoacetylation. Two primary routes can be considered for this step:

Route A: Reaction with Diketene: Piperonylamine is dissolved in a suitable inert solvent (e.g., toluene, ethyl acetate, or a halogenated hydrocarbon). Diketene is then added dropwise, often at a controlled temperature to manage the exothermicity of the reaction. The reaction mixture is typically stirred for a period to ensure complete conversion, followed by workup and purification to yield this compound.

Route B: Reaction with Ethyl Acetoacetate: A mixture of piperonylamine and ethyl acetoacetate is heated, often under reflux, to facilitate the aminolysis of the ester. The reaction progress can be monitored by the removal of the ethanol byproduct. Upon completion, the excess reagents are removed, and the product is purified.

Table 1: Comparison of Acetoacetylating Agents for Piperonylamine

| Acylating Agent | Reaction Conditions | Advantages | Disadvantages |

| Diketene | Mild conditions, often at or below room temperature. | High reactivity, good yields, clean reaction. | Highly reactive and requires careful handling. |

| Ethyl Acetoacetate | Requires heating (reflux). | Less reactive and easier to handle than diketene. | Slower reaction times, may require higher temperatures. |

| Acetoacetyl Chloride | Low temperature, requires a base. | High reactivity. | Generates corrosive HCl, requires a stoichiometric amount of base. |

Advanced Synthetic Techniques for this compound Production

To improve upon traditional methods, advanced synthetic techniques are being explored to enhance the efficiency, sustainability, and scalability of N-acetoacetamide production. These methods focus on optimizing reaction conditions and employing modern catalytic systems.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the mode of energy input.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.gov In the context of N-acetoacetamide synthesis, microwave heating can significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov For the reaction of piperonylamine with ethyl acetoacetate, microwave-assisted synthesis could potentially lead to higher yields in a fraction of the time, offering a more energy-efficient process. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward scalability. syrris.jp The synthesis of this compound from piperonylamine and diketene, which can be highly exothermic, is an ideal candidate for a flow chemistry approach. syrris.jp By precisely controlling the mixing and temperature in a microreactor, the reaction can be performed under safer conditions with improved yield and purity. syrris.jp

Application of Modern Catalytic Systems in this compound Synthesis

The development of novel catalytic systems offers the potential to perform amide bond formations under milder conditions with greater efficiency. While the reaction of amines with highly reactive acylating agents like diketene often does not require a catalyst, less reactive systems can benefit significantly from catalysis.

Lewis Acid Catalysis: In reactions involving less reactive esters for acetoacetylation, Lewis acids can be employed to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and allow for the use of lower temperatures.

Enzymatic Catalysis: Biocatalysis, using enzymes such as lipases, presents a green and highly selective alternative for amide synthesis. While not yet specifically reported for this compound, enzymatic methods are gaining traction for their ability to operate under mild conditions and with high chemo- and regioselectivity.

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture. This is particularly advantageous in continuous flow systems.

Table 2: Advanced Synthetic Techniques for this compound

| Technique | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.netnih.gov | Specialized equipment required, potential for localized overheating. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability, potential for automation. syrris.jp | Initial setup costs, potential for clogging in microreactors. |

| Catalytic Methods | Milder reaction conditions, increased reaction rates, improved selectivity. | Catalyst cost and stability, potential for product contamination. |

Ultrasound-Assisted Synthesis in this compound Chemistry

Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique offers a powerful alternative to conventional thermal methods for synthesizing acetoacetamide (B46550) derivatives. The application of ultrasound radiation (typically 20-100 kHz) to a reaction mixture generates, grows, and implodes microscopic bubbles, creating localized hot spots of extreme temperature and pressure. This phenomenon enhances mass transfer and dramatically increases reaction rates. nih.gov

In the context of this compound synthesis, which involves the formation of an amide bond, sonication can significantly reduce reaction times and improve yields. For instance, the synthesis of various N-substituted acetamide (B32628) derivatives has been shown to be more efficient under ultrasound irradiation compared to conventional heating methods. nih.gov Reactions that might take several hours or even days to complete using traditional refluxing can often be accomplished in minutes with sonication. osi.lv This acceleration is attributed to the intense mixing and energy transfer at the molecular level, which overcomes activation energy barriers more effectively.

The benefits of this approach are particularly evident in multi-component reactions and the synthesis of heterocyclic systems derived from acetoacetamide precursors. nih.gov The use of ultrasound is considered an economical and environmentally sustainable technique for producing bioactive molecules, aligning with the goals of green chemistry. nih.govnih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Representative Acetoacetamide This table illustrates the typical improvements seen in analogous syntheses, as direct data for this compound is not extensively published.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rsc.orgnih.gov For the synthesis of this compound, several green strategies can be employed to improve sustainability. figshare.comfigshare.com

One prominent green method involves replacing traditional acetoacetylating agents like diketene, which is highly reactive and requires careful handling, with more stable and safer alternatives. 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) has emerged as an excellent substitute. rsc.org The reaction of piperonylamine with TMD can be performed under milder conditions, often in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.netorganic-chemistry.org This approach avoids the use of volatile organic solvents and simplifies work-up procedures. mdpi.com

Microwave-assisted synthesis is another key green technology applicable to this process. mdpi.com Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times and often leading to cleaner reactions with fewer byproducts compared to conventional heating. mdpi.com Furthermore, the development of protocols that utilize biocatalysts or recyclable catalysts represents a significant step towards a more sustainable synthesis of acetoacetamide derivatives. mdpi.com

Table 2: Overview of Green Chemistry Strategies for Acetoacetamide Synthesis

Synthesis of this compound Derivatives and Analogues

The versatility of the this compound scaffold allows for extensive chemical modification to create a diverse library of analogues. These modifications can be targeted at the N-substituted piperonyl group, the core acetoacetamide moiety, or through the incorporation of new heterocyclic rings.

Design and Synthesis of N-Substituted Piperonylacetoamide Analogues

The design of N-substituted analogues primarily involves modifications of the piperonylamine precursor before its reaction with an acetoacetylating agent. acs.org By introducing various substituents onto the benzene (B151609) ring of piperonylamine, a range of derivatives can be synthesized. For example, starting with nitrated, halogenated, or alkylated piperonylamines would yield the corresponding substituted this compound analogues. This approach allows for systematic exploration of how different electronic and steric properties on the aromatic ring influence the compound's characteristics. nih.govnih.govresearchgate.net

Another strategy involves altering the linker between the piperonyl ring and the amide nitrogen. While this compound has a methylene (B1212753) (-CH2-) linker, analogues could be designed with longer alkyl chains or other functional groups to probe the impact of conformational flexibility.

Exploration of Acetoacetamide Moiety Modifications

The acetoacetamide moiety is rich in chemical reactivity, offering multiple sites for modification. The most significant of these is the α-carbon, situated between the two carbonyl groups, which is highly acidic. wikipedia.org Deprotonation of this active methylene group with a suitable base generates a resonance-stabilized enolate, a potent nucleophile. masterorganicchemistry.com

This enolate can react with a wide variety of electrophiles, enabling numerous modifications:

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the α-carbon. This is a foundational reaction in acetoacetic ester synthesis and is directly applicable here. wikipedia.orgyoutube.com

Acylation: Treatment with acyl chlorides or anhydrides results in the introduction of a third carbonyl group, forming a β-triketone derivative. organic-chemistry.orgnih.gov

Condensation Reactions: The active methylene group can participate in Knoevenagel or Claisen-Schmidt condensations with aldehydes and ketones to form α,β-unsaturated products.

The ketone carbonyl group itself is also a site for modification, such as reduction to a secondary alcohol or conversion into other functional groups through reactions like reductive amination.

Table 3: Potential Modifications of the Acetoacetamide Moiety

Mechanistic Investigations of this compound Synthetic Pathways

The synthesis of this compound is typically achieved through the acetoacetylation of piperonylamine. The two most common industrial and laboratory reagents for this transformation are diketene and acetoacetic esters, such as ethyl acetoacetate. The mechanistic pathways for these reactions differ significantly.

Pathway 1: Reaction with Diketene

Diketene (4-methyleneoxetan-2-one) is a highly efficient but reactive acetoacetylating agent. wikipedia.orgacs.orgThe mechanism involves the nucleophilic attack of the primary amine (piperonylamine) on the electrophilic carbonyl carbon of diketene's β-lactone ring. This attack is the rate-determining step and leads to the formation of a zwitterionic tetrahedral intermediate. Subsequently, the strained four-membered ring opens through the cleavage of the acyl-oxygen bond, and a proton transfer from the nitrogen to the resulting enolate oxygen occurs to yield the final, stable this compound amide product. google.comThe reaction is typically rapid and exothermic.

Pathway 2: Reaction with Ethyl Acetoacetate

The reaction of piperonylamine with ethyl acetoacetate is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. rsc.orgThe mechanism proceeds as follows:

The nitrogen atom of piperonylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

This addition forms a tetrahedral intermediate, where the carbonyl oxygen gains a negative charge and the nitrogen gains a positive charge.

The intermediate collapses by reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a leaving group.

The liberated ethoxide acts as a base, deprotonating the positively charged nitrogen to yield the final this compound and ethanol as a byproduct.

This reaction is an equilibrium process and is often driven to completion by heating to distill off the ethanol as it forms. scispace.comresearchgate.netWhile generally requiring higher temperatures and longer reaction times than the diketene method, it is often considered a safer and more controlled laboratory procedure. rsc.org

Elucidation of Elementary Reaction Steps

Based on analogous reactions, the synthesis of this compound from piperonylamine and a reactive form of acetoacetic acid, such as ethyl acetoacetate, would likely proceed through a nucleophilic acyl substitution mechanism. The elementary steps can be outlined as follows:

Nucleophilic Attack: The nitrogen atom of piperonylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the departure of the ethoxide leaving group.

Proton Transfer: A final proton transfer step yields the stable this compound and ethanol as a byproduct.

Role of Intermediates in this compound Formation

The primary intermediate in the proposed synthesis is the tetrahedral intermediate formed during the nucleophilic acyl substitution. The stability and reactivity of this intermediate can be influenced by the reaction conditions, such as the solvent and the presence of any catalysts. In syntheses starting from different precursors, other intermediates could play a role. For example, if diketene is used as the acetoacetylating agent, the reaction likely proceeds through a ketene (B1206846) intermediate which is highly reactive towards the amine.

Catalytic Mechanisms in this compound Synthesis

The synthesis of acetamides can often be accelerated by catalysts. While specific catalysts for this compound are not extensively documented, general catalysts for amide synthesis can be considered.

Acid Catalysis: In the condensation of a carboxylic acid and an amine, an acid catalyst can protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity. In the context of the reaction with an ester, a base can also generate the enolate of the β-keto ester, although this is more relevant for C-acylation rather than N-acylation.

Solid-Phase Catalysts: Heterogeneous catalysts, such as alumina (B75360) (Al₂O₃) or silica (B1680970) gel, can also be employed to facilitate amide synthesis. These solid supports can act as Lewis acids to activate the carbonyl group or provide a surface for the reaction to occur more efficiently. For example, nano-Al₂O₃ has been used as a catalyst for the synthesis of acetamides.

The following table summarizes potential catalytic approaches for the synthesis of this compound.

| Catalyst Type | Potential Catalyst | Mechanism of Action |

| Acid Catalyst | Acetic Acid | Protonates the carbonyl oxygen of the acetoacetylating agent, increasing its electrophilicity. |

| Heterogeneous Catalyst | Alumina (Al₂O₃) | Acts as a Lewis acid to activate the carbonyl group. |

| Coupling Agent | Carbodiimides (e.g., DCC, EDC) | Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

Stereochemical Control in this compound Synthesis

This compound itself does not possess a chiral center. However, if the piperonyl or the acetoacetyl moiety were to be substituted with groups that introduce chirality, or if the subsequent reactions of this compound lead to the formation of stereocenters, then stereochemical control would become a critical aspect.

In the broader context of synthesizing β-keto amides with stereocenters, various methods for stereochemical control have been developed. For instance, asymmetric synthesis using chiral auxiliaries or chiral catalysts can be employed to achieve high enantioselectivity. One reported method for accessing enantioenriched β-ketoamides involves a chiral sulfinimine-mediated achemblock.comachemblock.com-sigmatropic sulfonium (B1226848) rearrangement. This highlights that, while not directly applicable to the parent this compound, stereochemical considerations are important for its substituted analogues.

Exploration of this compound as a Synthetic Intermediate

The structure of this compound, featuring a reactive β-keto amide functionality and the piperonyl (methylenedioxyphenyl) group, makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and analogues of natural products.

Utilization in Further Derivatization Reactions

The this compound molecule offers several sites for derivatization:

The Methylene Group: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylation, acylation, and condensation reactions.

The Ketone Carbonyl Group: The ketone carbonyl can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.

The Amide Group: The amide nitrogen and carbonyl can also be involved in further transformations, although they are generally less reactive than the β-keto moiety.

These derivatization possibilities allow for the modification of the this compound scaffold to introduce diverse functional groups and build molecular complexity.

Role in Building Complex Molecular Architectures

The piperonyl group is a common structural motif in many natural products, including alkaloids like piperine (B192125). The acetoacetamide portion of the molecule is a versatile building block for the synthesis of various heterocyclic systems. The combination of these two features in this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activity.

For example, β-keto amides are known precursors for the synthesis of:

Pyridines and Pyridones: Through condensation reactions with suitable reagents.

Pyrazoles and Isoxazoles: By reaction with hydrazine (B178648) and hydroxylamine, respectively.

Pyrimidines: In reactions with ureas or amidines.

The synthesis of piperine analogues often involves the coupling of piperic acid with various amines. While this compound is not a direct precursor in this specific pathway, its structural similarity to components of such natural products suggests its potential utility in the synthesis of novel analogues and other complex molecular architectures. For instance, the piperonylamine unit could be incorporated into larger structures, and the acetoacetamide part could be cyclized to form a heterocyclic ring, leading to complex, multi-ring systems.

Transition Metal-Catalyzed Coupling Reactions Involving this compound Precursors

The construction of the this compound scaffold via transition metal catalysis typically involves the coupling of a piperonyl-containing precursor with an acetoacetamide or equivalent synthon. Two primary disconnection approaches are envisioned: the formation of the C-N bond between a piperonyl precursor and an acetoacetamide nitrogen, or the coupling of an amine with a precursor containing the acetoacetyl moiety.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl or vinyl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. In the context of this compound synthesis, this could involve the reaction of a piperonyl halide (e.g., piperonyl bromide) with acetoacetamide.

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the catalytic cycle and prevent side reactions. researchgate.net

While specific examples detailing the synthesis of this compound via the Buchwald-Hartwig amination are not extensively documented in readily available literature, the broad scope of this reaction suggests its applicability. The reaction conditions would likely require careful optimization of the palladium precursor, ligand, base, and solvent to achieve high yields.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amides (General)

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |

| [Pd(IPr)(allyl)Cl] | (NHC) | K₂CO₃ | DME | 110 |

This table presents generalized conditions for Buchwald-Hartwig amination reactions and would require specific adaptation for the synthesis of this compound.

Copper-Catalyzed C-N Coupling Reactions

As an alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type or Goldberg reactions, offer a more economical approach to the synthesis of N-aryl amides. mit.edu These reactions have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. mit.edu The synthesis of this compound via a copper-catalyzed pathway could involve the coupling of piperonyl iodide or bromide with acetoacetamide.

Mechanistic studies of copper-catalyzed N-arylation of amides suggest the involvement of a Cu(I)-amidate complex that reacts with the aryl halide. mit.edu The use of chelating diamine ligands has been shown to be effective in promoting these reactions. mit.edu

Table 2: Potential Copper-Catalyzed Coupling for this compound Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 90-110 |

| Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | DMF | 100-130 |

This table outlines plausible conditions for the copper-catalyzed synthesis of this compound based on general procedures for N-arylation of amides.

Challenges and Future Directions

While transition metal-catalyzed coupling reactions offer a powerful avenue for the synthesis of this compound and its analogues, challenges remain. These include the need for often expensive and air-sensitive catalysts and ligands, as well as the potential for catalyst poisoning by certain functional groups.

Future research in this area will likely focus on the development of more robust, efficient, and sustainable catalytic systems. This includes the exploration of catalysts based on more abundant and less toxic metals, the use of water as a solvent, and the development of catalytic systems that can operate under milder conditions with lower catalyst loadings. The application of these advanced methodologies will undoubtedly facilitate the synthesis of this compound and a diverse range of related compounds for further investigation and application.

Spectroscopic Characterization Research of N Piperonylacetoacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-Piperonylacetoacetamide

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

No published studies containing ¹H-NMR spectra or data for this compound could be located. This type of analysis would typically be used to determine the number and types of hydrogen atoms in the molecule, providing key insights into its structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Similarly, there are no available ¹³C-NMR data for this compound in the surveyed literature. This technique is essential for identifying the different carbon environments within the molecule.

Advanced NMR Techniques for this compound Structure Confirmation (e.g., 2D-NMR)

A search for advanced NMR studies, such as 2D-NMR (e.g., COSY, HSQC, HMBC), which are used to definitively establish the connectivity and spatial relationships between atoms in a molecule, yielded no results for this compound.

Infrared (IR) and Raman Spectroscopic Studies of this compound

Functional Group Identification via Infrared Spectroscopy

No specific IR spectra for this compound are available in the public record. IR spectroscopy is a fundamental technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation.

Vibrational Mode Analysis using Raman Spectroscopy

Information on the vibrational modes of this compound, which would be studied using Raman spectroscopy, is also absent from the available literature. Raman spectroscopy provides complementary information to IR spectroscopy regarding the molecular vibrations.

Surface-Enhanced Raman Spectroscopy (SERS) for this compound Analytes

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signals of molecules adsorbed on or very near to nanostructured metallic surfaces. horiba.comclinmedjournals.org This enhancement, which can be in the range of 10⁷ to 10¹⁵, allows for the detection of even single molecules. clinmedjournals.org The primary mechanisms behind this enhancement are electromagnetic, stemming from localized surface plasmon resonance (LSPR) on the metal surface, and chemical enhancement, involving charge-transfer between the analyte and the substrate. horiba.commdpi.com

In the analysis of this compound, SERS provides detailed information about the vibrational properties of the molecule, yielding structural insights and information about its interaction with the enhancing substrate. clinmedjournals.org The technique is particularly valuable for identifying analytes in complex matrices and at trace levels. americanpharmaceuticalreview.commdpi.com SERS spectra typically show peaks corresponding to those in conventional Raman spectra, but often with different relative intensities and sometimes additional peaks due to the surface interaction effects. americanpharmaceuticalreview.com The choice of SERS substrate, such as gold or silver nanoparticles, is crucial for achieving reproducible and quantifiable results. americanpharmaceuticalreview.comrsc.org The unique "fingerprint" spectrum obtained from SERS allows for the specific identification of this compound. mdpi.com

Table 1: Key Aspects of SERS Analysis for this compound

| Feature | Description | Reference |

| Principle | Enhancement of Raman scattering for molecules near nanostructured metal surfaces (e.g., gold, silver). | horiba.com |

| Enhancement Factor | Can be as high as 10¹⁵, enabling single-molecule detection. | clinmedjournals.org |

| Mechanism | Primarily electromagnetic (localized surface plasmon resonance) and chemical (charge transfer) enhancement. | horiba.commdpi.com |

| Information Obtained | Provides a unique vibrational "fingerprint," yielding structural information and insight into surface interactions. | clinmedjournals.orgmdpi.com |

| Application | Highly sensitive and specific detection of trace amounts of analytes like this compound. | americanpharmaceuticalreview.com |

Mass Spectrometric Investigations of this compound

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds with high accuracy. measurlabs.com Unlike conventional mass spectrometry that provides nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the "exact mass". bioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. libretexts.orgmsu.edu

For this compound (C₁₂H₁₃NO₄), the exact mass can be calculated using the monoisotopic masses of its constituent elements (C=12.0000, H=1.007825, N=14.003074, O=15.994915). The ability of HRMS to measure mass with an error of less than 5 parts per million (ppm) allows for the confident determination of a compound's elemental formula. nih.gov This high level of precision significantly narrows down the potential candidates for an unknown structure and confirms the identity of a known compound like this compound. nih.gov

Table 2: Exact Mass Calculation for this compound (C₁₂H₁₃NO₄)

| Element | Quantity | Monoisotopic Mass (u) | Total Mass (u) |

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 4 | 15.994915 | 63.979660 |

| Total Exact Mass | 235.079459 |

Note: The calculated exact mass is a theoretical value. HRMS instruments provide an experimental measurement that is compared against this value for identification.

Fragmentation Pattern Analysis for Structural Elucidation

When a molecule like this compound is ionized in a mass spectrometer, particularly using hard ionization techniques like Electron Impact (EI), the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.orgacdlabs.com The specific pattern of these fragments is reproducible and provides a "fingerprint" that is invaluable for elucidating the molecule's structure. acdlabs.com

The fragmentation of this compound would be predicted to occur at the most labile bonds. Key cleavages would likely happen at the amide bond, the ether linkage in the piperonyl group, and adjacent to the carbonyl groups. The stability of the resulting fragment ions, particularly those that are resonance-stabilized or form stable carbocations, dictates the major peaks observed in the mass spectrum. neu.edu.tr For instance, the cleavage of the bond between the piperonyl group and the rest of the molecule would likely produce a prominent ion corresponding to the piperonylmethyl cation (m/z 135). Analysis of these characteristic fragments allows researchers to piece together the original structure.

Table 3: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Notes |

| 235 | [C₁₂H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 178 | [M - CH₃CO]⁺ | Loss of an acetyl group |

| 164 | [M - CH₂COCH₃]⁺ | Loss of the acetonyl group |

| 149 | [C₈H₅O₃]⁺ | Ion resulting from McLafferty rearrangement and cleavage |

| 135 | [C₈H₇O₂]⁺ | Piperonylmethyl cation, a very stable and likely prominent fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. gsm.org.my In the context of this compound research, GC-MS serves as a powerful tool for its detection and analysis, even in complex samples. nih.gov

The process involves injecting the sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase. scispec.co.th As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecules and records their mass spectrum, allowing for definitive identification by comparing the spectrum to a library or by analyzing the fragmentation pattern. gsm.org.my This technique is widely used in forensic chemistry, environmental analysis, and quality control to confirm the presence and purity of this compound. The high sensitivity of modern GC-MS systems, such as triple quadrupole instruments (GC-MS/MS), allows for accurate quantification at very low concentrations. shimadzu.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer valence electrons to higher energy levels. shu.ac.uk For organic molecules like this compound, the absorption of UV radiation is restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains several chromophores: the aromatic ring of the piperonyl group, the carbonyl groups (C=O) of the amide and ketone, and the nitrogen atom with its non-bonding electrons. These features give rise to specific electronic transitions, primarily π → π* and n → π*. shu.ac.ukuzh.ch

π → π transitions:* These occur in the aromatic ring and the C=O double bonds. They involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. shu.ac.ukuomustansiriyah.edu.iq Conjugation, such as that in the aromatic ring, lowers the energy gap, shifting the absorption to longer wavelengths. udel.edu

n → π transitions:* These involve exciting a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital of a carbonyl group. These transitions are lower in energy (occur at longer wavelengths) but are significantly less intense (low molar absorptivity) than π → π* transitions. shu.ac.ukuzh.ch

The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands corresponding to the π → π* transitions of the conjugated aromatic system and weaker bands at longer wavelengths from the n → π* transitions of the carbonyl groups. The solvent used can influence the position of these absorption maxima. shu.ac.ukuomustansiriyah.edu.iq

Table 4: Typical Electronic Transitions in UV-Vis Spectroscopy

| Type of Transition | Chromophore Involved | Relative Energy | Molar Absorptivity (ε) |

| σ → σ | C-C, C-H bonds | High | Low |

| n → σ | C-N, C-O | High | Low to Medium |

| π → π | Aromatic rings, C=C, C=O | Low to Medium | High (1,000-10,000) |

| n → π | C=O, C=N | Low | Low (10-100) |

Quantitative Analysis Methodologies

The quantitative determination of this compound in various matrices would typically be achieved using chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) would be the method of choice, owing to its versatility and efficiency in separating components from a mixture.

For the detection and quantification of this compound, several detectors could be employed. A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable, given the presence of chromophores, such as the benzene (B151609) ring within the piperonyl group, which absorb ultraviolet light. The analysis would involve creating a calibration curve from standards of known concentration to determine the concentration of the analyte in a sample.

Mass spectrometry (MS) coupled with HPLC (LC-MS) would offer higher selectivity and sensitivity, allowing for quantification even at trace levels. This technique would also provide mass information, confirming the identity of the compound being quantified. uu.nl

A summary of potential quantitative methodologies is presented in the interactive table below.

| Technique | Detector | Principle | Anticipated Performance |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) or UV-Vis | Separation based on polarity, detection via UV absorbance of the piperonyl group. | Good linearity and precision for routine analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (e.g., Quadrupole) | Separation by HPLC followed by ionization and mass-to-charge ratio detection. | High sensitivity and selectivity, suitable for complex matrices and trace analysis. |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | Separation of volatile derivatives in the gas phase. | Requires derivatization; NPD offers selectivity for the nitrogen-containing compound. nih.gov |

Advanced X-ray Spectroscopic Applications for this compound Structural Elucidation

Advanced X-ray spectroscopy techniques offer powerful tools for the detailed investigation of the electronic and atomic structure of molecules. anu.edu.au These methods are element-specific and can provide unique insights into the chemical environment of individual atoms within this compound.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) would be used to probe the local structure around specific atoms (carbon, nitrogen, and oxygen) in this compound. By tuning the X-ray energy to a specific absorption edge, one can obtain information about the oxidation state, coordination environment, and bond distances. nih.govansto.gov.au

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum would be particularly informative. caltech.edu For instance, the carbon K-edge XANES spectrum would exhibit distinct peaks corresponding to the different chemical environments of the carbon atoms, such as the aromatic carbons, the carbonyl carbon, and the methylene (B1212753) carbon of the piperonyl group. sesame.org.jo Similarly, the nitrogen and oxygen K-edge XANES would provide details about the electronic structure of the amide and carbonyl groups. ornl.gov

The Extended X-ray Absorption Fine Structure (EXAFS) region could, in principle, provide information on the bond lengths between the absorbing atom and its immediate neighbors. aps.org

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states. rigaku.com When a core electron is excited, XES measures the energy of the photons emitted as higher-energy electrons fill the core hole. uu.nl The resulting spectrum is sensitive to the chemical environment, including the nature of the ligands and the spin state of the atom. rigaku.commdpi.com

For this compound, XES could be used to study the molecular orbitals involving the nitrogen and oxygen atoms of the amide and ketone groups. nih.gov This would provide a detailed picture of the bonding and electronic structure of these key functional groups. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons to determine the elemental composition and chemical states of atoms on a material's surface. rsc.org For a pure sample of this compound, XPS would provide a detailed analysis of its elemental makeup and the bonding environments of each element. caltech.edu

High-resolution XPS spectra would be able to distinguish between atoms in different functional groups based on shifts in their binding energies. For example:

Carbon (C 1s): The C 1s spectrum would be deconvoluted into several peaks corresponding to the carbons in the aromatic ring, the methylene dioxy bridge (-O-CH2-O-), the carbonyl group (C=O), and the amide group (N-C=O).

Nitrogen (N 1s): A single peak in the N 1s region would confirm the presence of the amide nitrogen.

Oxygen (O 1s): The O 1s spectrum would show distinct peaks for the oxygen atoms in the methylenedioxy group, the carbonyl group, and the amide group. ru.ac.za

A hypothetical summary of expected XPS binding energies for this compound is provided below.

| Element | Orbital | Functional Group | Expected Binding Energy (eV) Range |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| C-O (methylenedioxy) | ~286.5 | ||

| C=O (ketone) | ~287-288 | ||

| N-C=O (amide) | ~288-289 | ||

| Nitrogen | N 1s | Amide (N-C=O) | ~399-400 |

| Oxygen | O 1s | C-O-C (methylenedioxy) | ~532-533 |

| C=O (ketone and amide) | ~531-532 |

Integrated Spectroscopic Methodologies for this compound Analysis

For an unambiguous structural elucidation and comprehensive characterization of this compound, a single spectroscopic technique is often insufficient. An integrated approach, combining data from various spectroscopic methods, is essential. mdpi.com

Correlative Spectroscopic Data Interpretation

Correlative interpretation involves piecing together the structural information obtained from different spectroscopic techniques to build a complete and validated picture of the molecule. For this compound, this would involve:

NMR Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amide C=O stretch, the ketone C=O stretch, N-H stretch, and the characteristic bands of the piperonyl group.

Mass Spectrometry (MS): To determine the molecular weight and obtain fragmentation patterns that corroborate the proposed structure.

X-ray Crystallography: If a suitable single crystal can be grown, this technique would provide the definitive three-dimensional structure of the molecule in the solid state. anu.edu.au

By combining the insights from these techniques with the detailed electronic and atomic-level information from advanced X-ray methods like XAS, XES, and XPS, a complete and robust characterization of this compound can be achieved.

Multivariate Data Analysis Techniques for Spectroscopic Datasets

Spectroscopic techniques, while powerful for elucidating molecular structures, often generate large and complex datasets. A single spectrum can contain hundreds or thousands of data points (e.g., absorbance at each wavenumber). When analyzing multiple samples, the resulting dataset can be vast and difficult to interpret directly. Multivariate data analysis, also known as chemometrics, provides a suite of statistical tools to extract meaningful chemical and physical information from such complex spectral data. youtube.com These techniques are essential for revealing underlying patterns, identifying correlations, and building predictive models. numberanalytics.comresearchgate.net

The core principle of multivariate analysis is to simplify high-dimensional data by reducing the number of variables while retaining the most important information. numberanalytics.com This is particularly useful in spectroscopy where signals from different chemical components may overlap, or where subtle spectral changes need to be quantified. researchgate.net Two of the most widely used multivariate techniques in spectroscopic analysis are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used for data exploration and dimensionality reduction. mdpi.com It transforms the original, often correlated, spectral variables into a new set of uncorrelated variables called Principal Components (PCs). numberanalytics.comnih.gov The first principal component (PC1) is oriented in the direction of the largest variance in the dataset, the second principal component (PC2) accounts for the next largest variance and is orthogonal to PC1, and so on. silicann.com

By plotting the scores of the first few PCs (which represent the projection of each sample onto the principal components), it is possible to visualize the structure of the data and identify groupings, trends, or outliers. mdpi.com The corresponding loadings for each PC indicate which original variables (i.e., wavenumbers) are most influential in defining that principal component, thus providing insights into the spectral features that differentiate the samples. nih.gov

For a hypothetical analysis of this compound samples with varying purity, PCA could be used to:

Visually cluster samples based on their purity level.

Identify spectral regions (wavenumbers) that are most affected by the presence of impurities.

Detect outlier samples that may have been prepared incorrectly or contain unexpected contaminants.

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique used to model the relationship between a set of independent variables (X), such as a spectroscopic dataset, and a set of dependent variables (Y), such as the concentration of a substance. sintef.comnumberanalytics.com Unlike PCA, which only considers the variance in the X-block, PLS aims to maximize the covariance between X and Y. silicann.com This makes it particularly powerful for quantitative analysis, even in the presence of high noise levels and collinearity in the spectral data. rsc.orgscispace.com

In the context of this compound, a PLS model could be developed to predict its concentration in a mixture based on its infrared spectrum. This would involve:

Calibration: A set of samples with known concentrations of this compound would be prepared and their spectra measured. A PLS model would then be built to correlate the spectral data with the known concentrations.

Validation: The predictive ability of the model would be tested using a separate set of samples not included in the initial calibration.

Prediction: Once validated, the model could be used to predict the concentration of this compound in new, unknown samples from their spectra.

The performance of a PLS model is typically evaluated using metrics such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). numberanalytics.com

Hypothetical Data for Multivariate Analysis

To illustrate the application of these techniques, consider a hypothetical dataset for the spectroscopic analysis of this compound. The following table represents a simplified dataset where the infrared spectra of several samples have been measured, and the concentration of a key impurity is known.

Table 1: Hypothetical Spectroscopic Data for this compound Analysis

| Sample ID | Absorbance at 1650 cm⁻¹ | Absorbance at 1505 cm⁻¹ | Absorbance at 1250 cm⁻¹ | Impurity Concentration (%) |

| NP-01 | 0.85 | 0.92 | 0.78 | 0.1 |

| NP-02 | 0.83 | 0.91 | 0.77 | 0.2 |

| NP-03 | 0.91 | 0.99 | 0.85 | 0.05 |

| NP-04 | 0.75 | 0.84 | 0.69 | 0.5 |

| NP-05 | 0.78 | 0.86 | 0.71 | 0.4 |

| NP-06 | 0.88 | 0.95 | 0.81 | 0.15 |

| NP-07 | 0.72 | 0.81 | 0.66 | 0.6 |

This data is purely illustrative and does not represent actual experimental results.

In a real-world scenario, the spectral data would consist of absorbance values at hundreds of wavenumbers. This dataset could be subjected to PCA to visualize the clustering of samples based on impurity levels. Subsequently, a PLS model could be built to create a quantitative relationship between the spectral data and the impurity concentration, allowing for the rapid determination of purity in future samples.

Computational and Theoretical Studies of N Piperonylacetoacetamide

Molecular Modeling and Simulation of N-Piperonylacetoacetamide

Molecular modeling serves as a powerful tool to visualize and predict the three-dimensional structure and dynamic behavior of molecules. nih.gov For a flexible molecule like this compound, these methods are crucial for understanding its preferred shapes and structural stability.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org this compound possesses several such rotatable bonds, leading to a complex potential energy surface with multiple energy minima, each corresponding to a stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents plausible, illustrative data for the primary conformers resulting from rotation around the central C-N bond.

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar (trans) | ~180° | 0.00 | The piperonyl ring and the acetyl group are on opposite sides, minimizing steric clash. This is often the most stable conformer. |

| Syn-clinal (gauche) | ~60° | 1.5 | A folded conformation that may be stabilized by weak intramolecular interactions but exhibits some steric strain. |

| Syn-periplanar (cis) | ~0° | 5.0 | A high-energy eclipsed conformation representing a transition state between gauche forms, disfavored due to significant steric repulsion. |

Molecular Dynamics Simulations for Structural Behavior

While conformational analysis identifies static, low-energy states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at atomic resolution. nih.govnih.gov An MD simulation would model the movements of every atom in this compound, typically when solvated in a box of water molecules, by numerically solving Newton's equations of motion. researchgate.net

Such simulations can reveal how the molecule flexes, how its conformation changes over time, and how it interacts with its environment. chalcogen.ro Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure, indicating its structural stability. A stable simulation would show the RMSD value plateauing after an initial equilibration period.

Table 2: Hypothetical Root Mean Square Deviation (RMSD) from an MD Simulation This table illustrates how RMSD might evolve over a short simulation, showing the system reaching equilibrium.

| Simulation Time (nanoseconds) | RMSD (Å) | Interpretation |

|---|---|---|

| 0 | 0.0 | Start of simulation (reference structure). |

| 1 | 1.2 | Initial relaxation of the structure in solvent. |

| 5 | 1.8 | Molecule is exploring different conformations. |

| 10 | 2.1 | Approaching equilibrium. |

| 20 | 2.2 | The system has reached equilibrium; the structure is stable. |

Density Functional Theory (DFT) Calculations for this compound Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a workhorse of computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Properties and Orbital Analysis

DFT calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.ro The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl and amide oxygens, while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Computational studies on related structures show that the piperonyl group can influence the electronic properties of the system. rsc.orgrsc.org

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound This data is illustrative of typical values obtained for organic molecules of this type.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely localized on the electron-rich piperonyl ring. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, likely localized on the acetoacetamide (B46550) carbonyl groups. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and good kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule's bonds. These frequencies correspond to the peaks in an IR spectrum and are characteristic of the functional groups present. For this compound, key vibrations would include the C=O stretches of the ketone and amide, the N-H bend, and the aromatic C-H stretches of the piperonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts by determining the magnetic shielding around each nucleus. These predicted shifts can be correlated with experimental spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this molecule, transitions would likely involve π → π* excitations within the aromatic ring and n → π* transitions associated with the carbonyl groups.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound This table provides an example of how theoretical data would correlate with experimental observations.

| Spectroscopy Type | Predicted Feature | Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | 1715 cm⁻¹ | Ketone C=O stretch |

| IR | Vibrational Frequency | 1680 cm⁻¹ | Amide I (C=O) stretch |

| ¹H NMR | Chemical Shift | 8.2 ppm | Amide N-H proton |

| ¹³C NMR | Chemical Shift | 204 ppm | Ketone Carbonyl Carbon |

| UV-Vis | λmax | 285 nm | π → π* transition of the piperonyl ring |

Reaction Pathway Energetics

DFT is an essential tool for mapping out the energy profile of a chemical reaction. It allows chemists to locate transition states and calculate activation energies, providing deep insight into reaction mechanisms and kinetics. For this compound, a potential reaction for study could be the base-catalyzed hydrolysis of the amide bond.

A computational study would involve calculating the energies of the reactant, the tetrahedral intermediate formed by hydroxide (B78521) attack, the transition state for the breakdown of this intermediate, and the final products (piperonylamine and acetoacetate). The calculated activation energy (the energy difference between the reactant and the highest-energy transition state) would predict the feasibility of the reaction.

Table 5: Hypothetical Energy Profile for Amide Hydrolysis of this compound This illustrative data shows the energy changes along a proposed reaction coordinate.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Amide + OH⁻) | 0.0 | Starting point of the reaction. |

| Transition State 1 (TS1) | +15.2 | Activation barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | +5.5 | A metastable intermediate along the pathway. |

| Transition State 2 (TS2) | +20.1 | Rate-determining step: barrier for the cleavage of the C-N bond. |

| Products (Amine + Carboxylate) | -12.0 | The overall reaction is exothermic. |

Molecular Docking Simulations for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.govjournalirjpac.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a target protein at the atomic level. nih.govresearchgate.net

Ligand-Target Binding Prediction

The primary goal of ligand-target binding prediction for this compound is to forecast how strongly it will interact with a potential biological target. This is achieved by placing the ligand into the binding site of a protein and calculating a "scoring function," which estimates the binding free energy. A lower, more negative score generally indicates a more stable and favorable interaction. mdpi.combiomedpharmajournal.org

The process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling. The this compound molecule is built and its energy is minimized to achieve a stable conformation.

Docking Simulation: Using software like AutoDock, a genetic algorithm or other search methods are employed to explore various possible orientations and conformations of this compound within the protein's binding site. biointerfaceresearch.commdpi.com

Scoring and Ranking: Each generated pose is evaluated using a scoring function that accounts for forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. plos.org The poses are then ranked, with the top-ranked pose representing the most likely binding mode and its score indicating the predicted binding affinity. mdpi.com

For this compound, this predictive process can screen a wide range of potential protein targets to identify those with the highest binding affinity, thus prioritizing them for further experimental investigation. biorxiv.org The binding energy results from such simulations can be compiled to compare the compound's potential efficacy against different targets.

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets

| Protein Target | Target PDB ID | Predicted Binding Energy (kcal/mol) | Potential Biological Relevance |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | Anti-inflammatory |

| µ-Opioid Receptor | 4DKL | -6.8 | Analgesic |

| Bacterial DNA Gyrase | 1KZN | -7.1 | Antibacterial |

This table is illustrative and does not represent actual experimental data.

Identification of Potential Binding Sites

Identifying the specific location on a target protein where this compound binds is crucial for understanding its mechanism of action. Computational methods can predict these binding sites, often referred to as pockets or cavities, on the protein's surface. nih.govmdpi.com These methods analyze the protein's three-dimensional structure to find regions that are geometrically and chemically suitable for ligand binding. mdpi.com

The identification process can be approached in several ways:

Geometric-based methods: These algorithms search for cavities or clefts on the protein surface that are large enough to accommodate a ligand. mdpi.com

Energy-based methods: Probes representing different chemical groups (e.g., hydrophobic, polar) are used to map the protein surface and identify regions that have favorable interaction energies. mdpi.com

Sequence conservation-based methods: By comparing the protein sequence with those of related proteins, residues that are highly conserved across evolution are often found to be part of functional sites, including binding pockets.

Once a potential binding site is identified, molecular docking simulations can confirm the interaction. Analysis of the best-ranked docked pose reveals the key amino acid residues within the binding pocket that form crucial interactions (like hydrogen bonds or hydrophobic contacts) with this compound. This information is invaluable for designing more potent and selective derivatives. plos.org

Structure-Activity Relationship (SAR) Elucidation via In Silico Methods for this compound Derivatives

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. nih.gov For this compound and its derivatives, in silico SAR methods can rapidly predict the effects of chemical modifications, guiding the synthesis of more effective molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a mathematical approach to SAR, where models are built to correlate the physicochemical properties of a series of compounds with their biological activities. protoqsar.com These models allow for the prediction of the activity of new, unsynthesized compounds based solely on their chemical structure. protoqsar.commdpi.com

The development of a QSAR model typically involves:

Data Set Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can describe properties like molecular weight, lipophilicity (logP), electronic properties, and shape.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed biological activity. protoqsar.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation.

For instance, QSAR studies on piperine (B192125), a structurally related natural product, have shown that properties like the heat of formation and the partial negative surface area are critical for its inhibitory activity against bacterial targets. researchgate.net A similar approach for this compound derivatives could identify the key structural features that govern a desired biological effect.

Table 2: Illustrative QSAR Data for a Series of this compound Derivatives

| Compound | Biological Activity (IC₅₀, µM) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) |

| Derivative 1 | 10.5 | 249.27 | 1.8 | 58.6 |

| Derivative 2 | 8.2 | 263.29 | 2.1 | 58.6 |

| Derivative 3 | 15.1 | 249.27 | 1.5 | 67.8 |

| Derivative 4 | 5.6 | 277.32 | 2.4 | 58.6 |

| Derivative 5 | 22.4 | 265.26 | 1.7 | 76.9 |

This table is a hypothetical representation of data used in a QSAR study.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore modeling for this compound derivatives involves:

Model Generation: A pharmacophore model can be created based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common chemical features (ligand-based).

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases for other molecules that match the required features. frontiersin.orgmdpi.com This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential "hits" with diverse chemical structures. uu.nl

This approach allows researchers to identify novel scaffolds that could act on the same target as this compound or to discover potential biological targets for the compound by screening it against a library of pharmacophore models of known binding sites. conicet.gov.ar The identified hits can then be subjected to molecular docking and, if promising, experimental validation.

Lack of Publicly Available Research Data on the Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of research data regarding the biological activity of the chemical compound this compound and its derivatives, specifically concerning its effects on enzyme inhibition and antimicrobial properties.

The initial and subsequent focused searches across scientific databases failed to retrieve any scholarly articles that would provide the necessary data to construct a detailed and scientifically accurate article as per the requested outline. The available literature focuses on other classes of compounds and their biological activities, without mentioning this compound in the specified contexts.

Therefore, it is not possible to generate an article with the requested in-depth research findings, data tables, and detailed discussions on the enzyme inhibition and antimicrobial activities of this compound and its derivatives, as there is no apparent published research on these specific topics.

Research on Biological Activity of N Piperonylacetoacetamide and Its Derivatives in Vitro and in Silico Approaches

Antimicrobial Activity Research of N-Piperonylacetoacetamide Derivatives

Antifungal Activity Assessment

The antifungal potential of compounds structurally related to this compound, particularly those containing piperonyl, amide, or acetamide (B32628) moieties, has been investigated against various fungal pathogens. These studies often utilize in vitro broth microdilution assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Several studies have synthesized and evaluated derivatives that share structural similarities with this compound. For instance, a series of N-phenylacetamide-incorporated 1,2,3-triazoles demonstrated notable antifungal activity against five different fungal strains. rsc.org Some of these synthesized compounds showed potency equal to or greater than the standard antifungal drug. rsc.org Similarly, N-(4-Halobenzyl)amides have been tested against various Candida species, which are common human pathogens. mdpi.com One particular derivative in this class, compound 16 , was effective against eight different Candida strains, including five clinical strains resistant to the common antifungal drug fluconazole. mdpi.com Its MIC against Candida krusei was determined to be 85.3 µg/mL. mdpi.com

The natural alkaloid piperine (B192125), which contains the piperonyl group, has also been a subject of antifungal research. To overcome its poor solubility, a piperine-loaded nanoemulsion was formulated. This nanoformulation showed significantly enhanced antifungal activity compared to pure piperine, with MIC90 values ranging from 0.8 to 2.0 mg/mL across various Candida species. nih.gov Other research has explored derivatives of 2-mercaptobenzoxazole (B50546), with certain N-phenacyl derivatives showing activity against Candida isolates at concentrations as low as 16 µg/mL. semanticscholar.org

The following table summarizes the in vitro antifungal activities of selected compounds related to this compound.

| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC values) | Reference |

| N-(4-Halobenzyl)amide (16 ) | Candida krusei | MIC: 85.3 µg/mL | mdpi.com |

| N-(4-Halobenzyl)amide (14 ) | Candida krusei | MIC: 31.25 µg/mL | mdpi.com |

| Piperine-loaded nanoemulsion | Candida spp. | MIC90: 0.8-2.0 mg/mL | nih.gov |

| N-phenacyl derivative of 2-mercaptobenzoxazole (5k ) | Candida albicans | Partial inhibition at 16 µg/mL | semanticscholar.org |

| Thiouracil derivative (3e ) | Various fungal isolates | Potent, wide-spectrum activity | azpharmjournal.com |

Mechanism of Antimicrobial Action (In Silico Predictions)

In silico studies, such as molecular docking, are crucial for predicting how a compound might exert its antimicrobial effect at a molecular level. These computational methods simulate the interaction between a potential drug molecule (ligand) and a target protein (receptor) in the pathogen. A strong binding affinity suggests that the compound may inhibit the protein's function, thereby disrupting a critical cellular process in the fungus.

For antifungal agents, a common target is the enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies performed on N-phenylacetamide-incorporated 1,2,3-triazoles revealed their binding affinity and interaction with the active site of lanosterol 14α-demethylase. rsc.org This suggests that their antifungal action may stem from the inhibition of this key enzyme. rsc.org

Other potential fungal targets that can be investigated through in silico methods include N-myristoyltransferase and UDP-N-acetylglucosamine pyrophosphorylase, which are involved in protein modification and cell wall synthesis, respectively. nih.gov For example, molecular docking of thymoquinone, another natural compound, identified Candida albicans N-myristoyltransferase as a preferred target protein. nih.gov Similar in silico approaches for this compound derivatives could elucidate their specific mechanisms. For instance, modeling studies on N-(4-Halobenzyl)amides against C. krusei proposed that aldehyde dehydrogenase (ALDH1) and lanosterol 14-α demethylase (ERG11) are potential targets. mdpi.com

The mechanism of action for some compounds is predicted to be the inhibition of nucleic acid synthesis. Thiouracil derivatives, for example, are considered antimetabolites that may interfere with this fundamental process in fungi. azpharmjournal.com In silico analysis can also predict how bacteria and fungi might develop resistance, for instance, through the action of efflux pumps that expel antimicrobial agents from the cell. nih.gov

Anticancer Potential Studies of this compound Related Compounds (In Vitro Cell Line Studies)